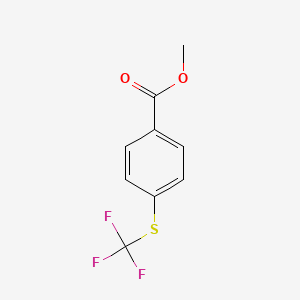

Methyl 4-(trifluoromethylthio)benzoate

Descripción general

Descripción

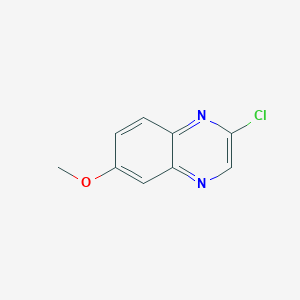

“Methyl 4-(trifluoromethylthio)benzoate” is a chemical compound with the molecular formula C9H7F3O2S . It has an average mass of 236.211 Da and a monoisotopic mass of 236.011887 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(trifluoromethylthio)benzoate” consists of a benzoate group attached to a trifluoromethylthio group . The exact 3D structure can be viewed using specialized software .

Physical And Chemical Properties Analysis

“Methyl 4-(trifluoromethylthio)benzoate” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Antihyperglycemic Agents Synthesis

Research demonstrates the synthesis of compounds exhibiting significant antihyperglycemic effects. Specifically, a study elaborates on the synthesis, structure-activity relationship, and antidiabetic characterization of compounds related to Methyl 4-(trifluoromethylthio)benzoate. These compounds were found to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption without affecting intestinal glucose absorption, representing a new class of potent antihyperglycemic agents (Kees et al., 1996).

Organometallic Catalysts and Ligands

Another field of application is in the synthesis of organometallic complexes for catalysis. Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands have been developed, showing structural and donor site-dependent catalytic oxidation and transfer hydrogenation aspects. These complexes were studied for their catalytic efficiency in oxidation of alcohols and transfer hydrogenation of ketones, highlighting the influence of ligand structure on catalytic performance (Saleem et al., 2013).

Novel Friedel–Crafts Acylation

The compound has also been implicated in novel chemical reactions, such as the Friedel–Crafts acylation of aromatics using Methyl benzoate activated by superacidic trifluoromethanesulfonic acid. This process yields benzophenone derivatives, offering a novel pathway for synthesizing complex organic molecules (Hwang et al., 2000).

Electrochemical Applications

Further research extends into electrochemical applications, where synthesized compounds related to Methyl 4-(trifluoromethylthio)benzoate have been used in electropolymerization studies. These investigations aim at understanding the capacitive behavior of novel polymers, potentially paving the way for future supercapacitor and biosensor technologies (Ates et al., 2015).

Safety And Hazards

“Methyl 4-(trifluoromethylthio)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propiedades

IUPAC Name |

methyl 4-(trifluoromethylsulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJOBVILQKWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575039 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(trifluoromethylthio)benzoate | |

CAS RN |

88489-60-5 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)